Cas no 882224-01-3 (5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde)

5-Chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a chloro-substituted phenylmethyl group and a formyl functional group at the 4-position of the pyrazole ring, making it a versatile intermediate for further derivatization. The presence of electron-withdrawing chloro substituents enhances its reactivity in nucleophilic addition and condensation reactions. This compound is particularly useful in the development of bioactive molecules due to its stable heterocyclic core and functional group compatibility. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic applications. Proper handling under controlled conditions is recommended due to its reactive aldehyde moiety.
5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde structure
882224-01-3 structure
Product name:5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde
CAS No:882224-01-3
MF:C12H10Cl2N2O
MW:269.12660074234
CID:5456125
PubChem ID:3818616

5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H- pyrazole-4-carbaldehyde
    • 1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-
    • 5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde
    • Inchi: 1S/C12H10Cl2N2O/c1-8-11(7-17)12(14)16(15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3
    • InChI Key: RYRIZXCFBWRTDL-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2)C(Cl)=C(C=O)C(C)=N1

5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-05265-0.25g
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
0.25g
$136.0 2023-10-28
Enamine
EN300-05265-10.0g
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
10.0g
$1531.0 2023-07-09
Enamine
EN300-05265-5.0g
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
5.0g
$1033.0 2023-07-09
1PlusChem
1P028WVG-5g
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
5g
$1339.00 2024-04-20
Enamine
EN300-05265-1g
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
1g
$355.0 2023-10-28
Aaron
AR028X3S-10g
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
10g
$2131.00 2023-12-15
Aaron
AR028X3S-1g
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
1g
$514.00 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290573-250mg
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 98%
250mg
¥2937.00 2024-04-27
1PlusChem
1P028WVG-50mg
5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 95%
50mg
$138.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290573-5g
5-Chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde
882224-01-3 98%
5g
¥22308.00 2024-04-27

Additional information on 5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde

Recent Advances in the Study of 5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 882224-01-3)

The compound 5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 882224-01-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities, particularly in the context of antimicrobial and anti-inflammatory properties.

One of the key breakthroughs in the study of this compound is its synthesis via a novel catalytic pathway, which has significantly improved yield and purity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized product. The optimized synthesis protocol not only enhances the scalability of production but also reduces the environmental impact, aligning with the principles of green chemistry.

In terms of biological activity, recent in vitro studies have demonstrated that 5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde exhibits potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell wall synthesis has been identified as a primary mechanism of action, making it a potential candidate for the development of new antibiotics. Additionally, preliminary data suggest that the compound may also modulate inflammatory pathways, offering therapeutic potential for conditions such as rheumatoid arthritis.

Further investigations into the pharmacokinetics and toxicity profile of this compound are currently underway. Early results indicate favorable bioavailability and a manageable safety profile, although comprehensive in vivo studies are needed to confirm these findings. The compound's stability under physiological conditions and its metabolic pathways are also being explored to better understand its therapeutic potential and limitations.

In conclusion, the recent advancements in the study of 5-chloro-1-(4-chlorophenyl)methyl-3-methyl-1H-pyrazole-4-carbaldehyde highlight its multifaceted potential in pharmaceutical applications. The compound's unique chemical properties, combined with its promising biological activities, position it as a valuable candidate for further research and development. Future studies should focus on expanding its therapeutic scope, optimizing its formulation, and conducting clinical trials to validate its efficacy and safety in humans.

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